Pyrido[3,2-d] vs. Pyrido[2,3-d] Ring Fusion: Divergent Kinase vs. Antibacterial Target Engagement
The pyrido[3,2-d]pyrimidine scaffold (target compound core) is predominantly associated with kinase inhibition, whereas the pyrido[2,3-d]pyrimidine scaffold is historically linked to antibacterial agents. The [3,2-d] isomer has been validated in patents and literature for selective PI3Kδ inhibition (p110δ over p110α) [1], potent Mnk1/2 inhibition (IC50 values as low as 0.8–1.5 nM for optimized 6-substituted derivatives) [2], and CDK5/DYRK1A dual inhibition [3]. In contrast, the [2,3-d] scaffold is the core of the antibacterial drug pipemidic acid and has been optimized for broad-spectrum antibacterial activity with MIC values of 0.49–3.9 μg/mL [4]. This fundamental target class divergence means that substituting a [2,3-d] building block for a [3,2-d] building block redirects the medicinal chemistry program toward entirely different biological endpoints.
| Evidence Dimension | Primary biological target class engagement by scaffold regioisomer |
|---|---|
| Target Compound Data | Pyrido[3,2-d]pyrimidine scaffold: validated for kinase inhibition (PI3Kδ, Mnk1/2 IC50 0.8–1.5 nM; CDK5; ERK5; Pim1) and DHFR inhibition (IC50 80 nM for pjDHFR with 28-fold selectivity over hDHFR) [5] |
| Comparator Or Baseline | Pyrido[2,3-d]pyrimidine scaffold: validated primarily for antibacterial activity (MIC 0.49–3.9 μg/mL against Gram-positive and Gram-negative bacteria) and gastric antisecretory activity (patent class) [4] |
| Quantified Difference | Qualitative divergence in target class: [3,2-d] → kinase/DHFR; [2,3-d] → antibacterial/antisecretory |
| Conditions | Scaffold-level inference drawn from published patent and literature review encompassing >100 compounds per scaffold class [1] |
Why This Matters
Procuring the incorrect regioisomer does not produce a less potent analog—it redirects the entire screening program to a different target class, wasting synthesis and assay resources.
- [1] US Patent US8440651B2. Pyrido[3,2-d]pyrimidine PI3K delta inhibitor compounds and methods of use. Genentech, Inc. Published 2013-05-14. View Source
- [2] Design, synthesis and biological evaluation of 4-(indolin-1-yl)-6-substituted-pyrido[3,2-d]pyrimidine derivatives as Mnk1/2 inhibitors. Compound 15b: Mnk1 IC50 0.8 nM, Mnk2 IC50 1.5 nM. Bioorganic & Medicinal Chemistry. 2024. View Source
- [3] Synthesis and optimization of an original V-shaped collection of 4-7-disubstituted Pyrido[3,2-d]pyrimidines as CDK5 and DYRK1A inhibitors. European Journal of Medicinal Chemistry. 2024. View Source
- [4] An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. 2-Thioxodihydropyrido[2,3-d]pyrimidine 10a: MIC 0.49–3.9 μg/mL. RSC Advances. 2018. View Source
- [5] Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors for pneumocystis pneumonia infection. Compound 15: pjDHFR IC50 80 nM, 28-fold selectivity over hDHFR. Bioorg Med Chem Lett. 2019;29(15):1874-1880. doi:10.1016/j.bmcl.2019.06.004 View Source
